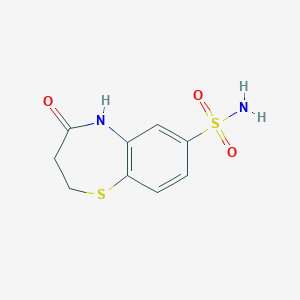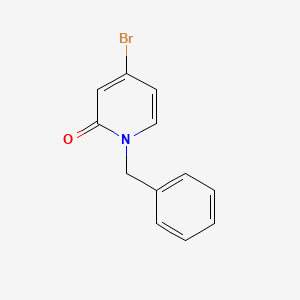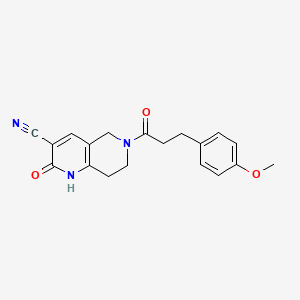![molecular formula C80H84N4O16Rh2 B2715694 Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)Rh2(R-PTAD)4 CAS No. 909393-65-3](/img/structure/B2715694.png)
Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)Rh2(R-PTAD)4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis[®-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)Rh2(R-PTAD)4 is a chiral Rh (II) dimer . It was developed in the Davies lab to perform asymmetric carbene and nitrene reactions (C-H insertion, cyclopropanation, aziridination, C-H amination) with high regio- and stereo-control . It is also known as Rh2(R-PTAD)4 .
Chemical Reactions Analysis
Rh2(R-PTAD)4 is used to perform asymmetric carbene and nitrene reactions . These reactions include C-H insertion, cyclopropanation, aziridination, and C-H amination . It provides high regio- and stereo-control .Physical and Chemical Properties Analysis
Rh2(R-PTAD)4 is a powder or crystal in form . It has a melting point of over 300 °C . Its empirical formula is C80H80N4O16Rh2 and its molecular weight is 1559.32 .Wissenschaftliche Forschungsanwendungen
Chiral Catalysis in Organic Synthesis
Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II), or Rh2(S-PTAD)4, derived from adamantylglycine, has shown to be a highly effective chiral catalyst in carbenoid reactions. It achieves high asymmetric induction in various reactions such as intramolecular C-H insertion, intermolecular cyclopropanation, and intermolecular C-H insertion, with enantioselectivities reaching up to 99% ee. This demonstrates its significant utility in the field of synthetic organic chemistry for the creation of chiral molecules with high precision (Reddy, Lee, & Davies, 2006).
Enantioselective Cycloadditions
Another application involves the enantioselective cycloaddition reactions of 2-diazo-3,6-diketoester-derived carbonyl ylides with alkynes and styrenes using chiral dirhodium(II) carboxylates. This process yields cycloadducts with good to high yields and enantioselectivities of up to 99% ee, showcasing the catalyst's versatility and effectiveness in synthesizing complex chiral structures (Shimada et al., 2008).
Efficient Synthesis Techniques
The practical synthesis of dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate], a universally effective catalyst for a range of enantioselective carbene transformations, demonstrates the accessibility of this catalyst. A key to its preparation involves the N-phthaloylation of (S)-tert-leucine, showcasing a methodological advancement in catalyst preparation for broad applications in organic synthesis (Tsutsui et al., 2005).
Cyclopropenation and Enantioselectivity
Dirhodium tetrakis((S)-N-(dodecylbenzenesulfonyl)prolinate) (Rh2(S-DOSP)4) serves as an effective catalyst for cyclopropenation reactions, offering high enantioselectivity and the ability for further transformation into cyclopentadienes. This illustrates the compound's role in facilitating complex molecular rearrangements with precision, further underscoring its value in synthetic chemistry (Briones et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2R)-2-(1-adamantyl)-2-(1,3-dioxoisoindol-2-yl)acetic acid;rhodium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C20H21NO4.2Rh/c4*22-17-14-3-1-2-4-15(14)18(23)21(17)16(19(24)25)20-8-11-5-12(9-20)7-13(6-11)10-20;;/h4*1-4,11-13,16H,5-10H2,(H,24,25);;/t4*11?,12?,13?,16-,20?;;/m0000../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPQGTNWMBISEW-QFPQWYITSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.[Rh].[Rh] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)[C@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)[C@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)[C@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)[C@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.[Rh].[Rh] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H84N4O16Rh2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1563.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909393-65-3 |
Source


|
| Record name | Rhodium(2+) adamantan-1-yl(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(4-Chlorophenyl)-2-[1-(2,5-dimethylpyrazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2715612.png)

![1'-(3-(3-chloro-4-fluorophenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2715614.png)
![1-[2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethan-1-one](/img/structure/B2715616.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide](/img/structure/B2715617.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2715620.png)
![3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2715622.png)
![2-[(E)-({4-[(E)-2-phenylethenyl]phenyl}imino)methyl]phenol](/img/structure/B2715626.png)
![1-Methyl-N-[[(3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]methyl]cyclopropane-1-carboxamide;dihydrochloride](/img/structure/B2715628.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2715629.png)
![7-Fluorospiro[3,4-dihydro-2H-1-benzoxepine-5,2'-oxirane]](/img/structure/B2715631.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2715633.png)
